

IUPAC name for N-phenylpiperidin-4-amine

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Compound of Interest		
Compound Name:	N-Phenylpiperidin-4-amine	
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An In-Depth Technical Guide to N-phenylpiperidin-4-amine

Introduction

N-phenylpiperidin-4-amine, a significant organic compound within the phenylpiperidine class, serves as a fundamental building block in pharmaceutical and chemical research. Its IUPAC name is **N-phenylpiperidin-4-amine**, and it is also commonly known by synonyms such as 4-anilinopiperidine (4-AP) and 4-(phenylamino)piperidine.[1][2][3] This compound's structure, which incorporates a piperidine ring with an aniline moiety at the 4-position, provides a versatile scaffold for the synthesis of a wide array of chemical entities.[1]

Historically, the exploration of piperidine derivatives gained momentum in the latter half of the 20th century due to their therapeutic potential.[1][4] **N-phenylpiperidin-4-amine** is most notably recognized as a critical precursor in the synthesis of the potent synthetic opioid fentanyl and its numerous analogs.[1][5] Its importance in this context has led to regulatory scrutiny; it is designated as a List I chemical in the United States by the Drug Enforcement Administration (DEA) and is subject to strict regulatory control in other countries, such as China.[1][2][6]

This guide provides a comprehensive overview of **N-phenylpiperidin-4-amine**, detailing its chemical properties, synthesis protocols, applications in drug development, and analytical methodologies for its characterization and purity assessment.

Chemical and Physical Properties

The fundamental properties of **N-phenylpiperidin-4-amine** are summarized below. This data is crucial for its handling, characterization, and use in synthetic procedures.



Property	Value	Reference
IUPAC Name	N-phenylpiperidin-4-amine	[2][3]
CAS Number	23056-29-3	[1][2][7]
Molecular Formula	C11H16N2	[1][2][7][8]
Molecular Weight	176.26 g/mol	[1][7][8]
Synonyms	4-anilinopiperidine, 4-AP, N- phenyl-4-piperidinamine	[1][2][9]
InChI Key	LKRMTUUCKBQGFO- UHFFFAOYSA-N	[7][8]
SMILES	C1CNCCC1NC2=CC=CC=C2	[2]
Topological Polar Surface Area	38.1 Ų	[10]
Hydrogen Bond Donor Count	2	[10]
Hydrogen Bond Acceptor Count	2	[10]

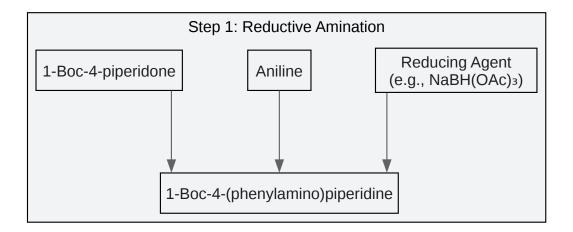
Synthesis of N-phenylpiperidin-4-amine

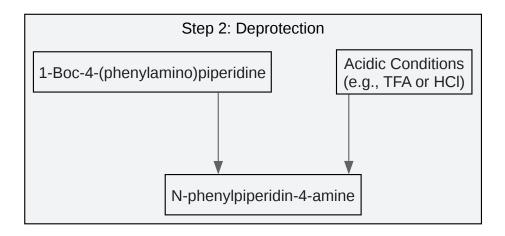
N-phenylpiperidin-4-amine can be synthesized through various routes, often starting from protected piperidone derivatives. A common and effective method is the reductive amination of a protected 4-piperidone with aniline, followed by the removal of the protecting group.

General Synthesis Workflow

The synthesis generally involves two key steps: the formation of the C-N bond between the piperidine ring and the phenyl group, followed by deprotection.







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Synthetic pathway from 1-Boc-4-piperidone.

Experimental Protocol: Reductive Amination and Deprotection

This protocol details the synthesis of **N-phenylpiperidin-4-amine** from 1-Boc-4-piperidone and aniline.[11][12]

Step 1: Synthesis of tert-butyl 4-(phenylamino)piperidine-1-carboxylate



- To a stirred solution of 1-Boc-4-piperidone (1.0 equiv) and aniline (1.0 equiv) in a suitable solvent such as dichloroethane (DCE), add acetic acid (AcOH).
- Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise to the mixture at room temperature.
- Allow the reaction to stir overnight at room temperature.
- Upon completion (monitored by TLC or LC-MS), quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the protected intermediate.

Step 2: Synthesis of **N-phenylpiperidin-4-amine** (Deprotection)

- Dissolve the tert-butyl 4-(phenylamino)piperidine-1-carboxylate (1.0 equiv) in dichloromethane (DCM).
- Add trifluoroacetic acid (TFA) (e.g., 10 equivalents) to the solution at room temperature.[11]
 Alternatively, a saturated solution of HCl in ethanol can be used.[12]
- Stir the mixture for 1-2 hours at room temperature, monitoring the reaction by TLC or LC-MS.
 [11]
- Once the reaction is complete, concentrate the mixture under vacuum to remove the solvent and excess acid.
- Dissolve the residue in a minimal amount of a suitable solvent and precipitate the product (often as a salt) by adding a non-polar solvent like diethyl ether.
- Collect the solid by filtration, wash with the non-polar solvent, and dry under vacuum to obtain N-phenylpiperidin-4-amine.

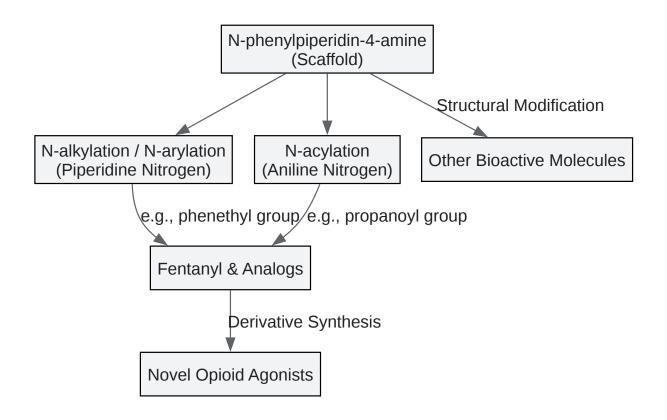


Applications in Drug Development and Research

N-phenylpiperidin-4-amine is a cornerstone intermediate in the synthesis of various biologically active compounds, particularly in the field of analgesics.

Precursor to Fentanyl and Analogs

The primary and most well-documented application of **N-phenylpiperidin-4-amine** is as a direct precursor to fentanyl. The synthesis involves the N-acylation of the piperidine nitrogen with phenethyl bromide, followed by acylation of the aniline nitrogen with propionyl chloride. The versatility of the **N-phenylpiperidin-4-amine** scaffold allows for modifications at multiple positions to create a wide range of fentanyl analogs with varying potencies and pharmacological profiles.



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Role as a versatile chemical scaffold.

Development of Novel Therapeutics



Beyond opioids, medicinal chemists utilize the **N-phenylpiperidin-4-amine** core to design and synthesize derivatives with potential applications in other therapeutic areas. The bifunctional nature of the molecule, with two distinct nitrogen atoms, allows for diverse chemical modifications to explore structure-activity relationships (SAR) and develop new chemical entities with enhanced biological activity and improved pharmacological properties.[1]

Analytical Methods

Ensuring the purity and identity of **N-phenylpiperidin-4-amine** is critical for its use in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive analysis.[13]

Overview of Analytical Techniques

The following table summarizes the primary analytical methods used for the characterization of **N-phenylpiperidin-4-amine** and its derivatives.



Technique	Principle	Key Applications	Advantages & Disadvantages
HPLC	Separation based on polarity	Purity assessment, quantitative analysis, detection of non- volatile impurities	Advantages: High resolution, quantitative accuracy, suitable for non-volatile compounds. Disadvantages: Requires a chromophore for UV detection.[13]
GC-MS	Separation by boiling point and fragmentation pattern	Identification of volatile impurities, structural elucidation	Advantages: High sensitivity, provides molecular weight and fragmentation data. Disadvantages: Not suitable for thermally labile compounds.
NMR	Nuclear spin in a magnetic field	Definitive structural elucidation, identification of impurities	Advantages: Provides detailed structural information. Disadvantages: Lower sensitivity compared to MS, complex spectra for mixtures.

Experimental Protocol: HPLC Analysis

The following is a general protocol for the analysis of **N-phenylpiperidin-4-amine** using reverse-phase HPLC.[14]

- Instrumentation: HPLC system with a UV detector.
- Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 μm).

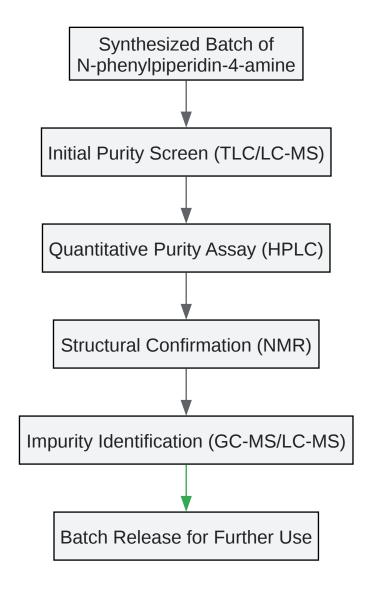


- Mobile Phase: A gradient or isocratic mixture of acetonitrile and water containing an acidic modifier (e.g., 0.1% phosphoric acid or 0.1% formic acid for MS compatibility).[14]
- Flow Rate: 1.0 mL/min.
- Detection: UV at a suitable wavelength (e.g., 254 nm).
- Injection Volume: 10 μL.
- Sample Preparation: Dissolve a known quantity of the sample in the mobile phase or a suitable solvent to a final concentration of approximately 1 mg/mL.

Analytical Workflow

A typical workflow for ensuring the quality of a synthesized batch of **N-phenylpiperidin-4-amine** involves multiple analytical steps.





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Workflow for analytical quality control.

Conclusion

N-phenylpiperidin-4-amine is a compound of immense strategic importance in medicinal chemistry and drug development. Its role as a key precursor to fentanyl and a versatile scaffold for generating novel therapeutic agents underscores the need for robust and well-documented synthetic and analytical procedures. This guide has provided a technical overview of its properties, synthesis, applications, and the analytical methods required to ensure its quality. For researchers and scientists in the field, a thorough understanding of this molecule is essential for advancing pharmaceutical research and development while adhering to strict regulatory standards.



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